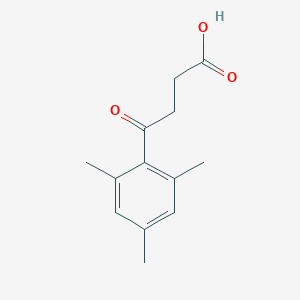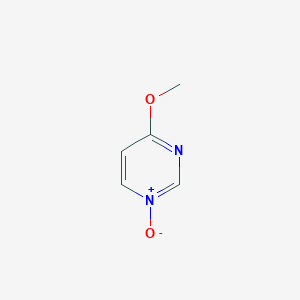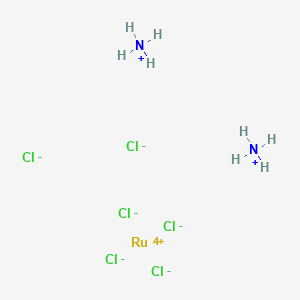
Carbonylchlorohydridotris(triphénylphosphine)ruthénium(II)
Vue d'ensemble
Description
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is a ruthenium complex with significant catalytic properties, particularly in hydrogen/deuterium exchange reactions with olefins. The complex is characterized by the presence of a carbonyl group, a chloro ligand, a hydrido ligand, and three triphenylphosphine ligands coordinated to a central ruthenium atom .
Synthesis Analysis
The synthesis of carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) can be achieved through the interaction of chlorohydridotris(triphenylphosphine)ruthenium(II) with various reagents. For instance, the interaction with NaOH or KOH in solvents such as tetrahydrofuran or acetone can lead to the formation of this complex . Additionally, the complex can be prepared by treating dihydridocarbonyltris(triphenylphosphine)ruthenium with styrene, followed by the addition of o-acetylstyrene .
Molecular Structure Analysis
The molecular structure of carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) has been determined by X-ray crystallography in some cases. The complex typically exhibits an octahedral geometry around the ruthenium center, with the ligands occupying various positions around the metal .
Chemical Reactions Analysis
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is known for its catalytic properties, particularly in hydrogen/deuterium exchange reactions. It facilitates the exchange of protons attached to olefinic carbons and alkyl chains with deuterium from deuterium oxide (D2O). This capability allows for the deuteration of both terminal and internal olefins, such as styrene, stilbene, and cyclooctene . The complex is also able to catalyze the copolymerization of acetophenone and 1,3-divinyltetramethyldisiloxane .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) are influenced by its molecular structure and the nature of its ligands. The complex is typically red in color and exhibits solubility in organic solvents. The infrared (IR), proton nuclear magnetic resonance (1H NMR), and phosphorus-31 nuclear magnetic resonance (31P NMR) spectra of the complex provide insights into the electronic environment of the ruthenium center and the ligands . The catalytic activities of the complex, as well as its potential antioxidant properties, have been explored, indicating that the ruthenium complexes may exhibit more effective antioxidant activity than the ligands alone .
Applications De Recherche Scientifique
Synthèse d'autres catalyseurs à base d'hydrure de ruthénium
Le carbonylchlorohydridotris(triphénylphosphine)ruthénium(II) sert de matière première essentielle dans la synthèse d'autres catalyseurs à base d'hydrure de ruthénium . Ces catalyseurs jouent un rôle crucial dans de nombreuses réactions chimiques, notamment les processus d'hydrogénation et l'activation de petites molécules.
Hydrogénation des polymères de métathèse par ouverture de cycle
Ce composé est impliqué dans l'hydrogénation des polymères de métathèse par ouverture de cycle (ROMP), tels que le norbornène . Le processus d'hydrogénation convertit les ROMP insaturés en polymères saturés, utilisés comme plastiques, résines et matériaux optiques en raison de leur stabilité et de leurs propriétés mécaniques améliorées.
Catalyseur dans l'hydrogénation des copolymères diènes conjugués
Il agit comme un catalyseur dans l'hydrogénation des copolymères diènes conjugués, comme le caoutchouc acrylonitrile-butadiène (NBR) . Cette application est importante dans l'industrie du caoutchouc, où des propriétés matérielles améliorées sont recherchées.
Alternative aux catalyseurs d'hydrogénation au rhodium
Le carbonylchlorohydridotris(triphénylphosphine)ruthénium(II) peut être utilisé comme une alternative aux catalyseurs d'hydrogénation traditionnels à base de rhodium . Cela est particulièrement utile compte tenu du coût élevé et de la rareté du rhodium.
Réactions de synthèse organique
Ce composé est couramment utilisé comme catalyseur dans diverses réactions de synthèse organique. Celles-ci comprennent l'hydrogénation, les réactions de formation de liaison C-C par transfert hydrogénatif, le transfert hydrogénatif et l'α-alkylation des cétones avec des alcools primaires .
Précurseur pour les catalyseurs au carbonyle de ruthénium en pince
Il est utilisé comme précurseur pour la synthèse de catalyseurs au carbonyle de ruthénium en pince. Ces catalyseurs spécialisés sont utilisés dans les réactions d'hydrogénation et sont connus pour leur sélectivité et leur stabilité .
Catalyseur pour la conversion des alkynediols en pyrroles
En tant que catalyseur, il facilite la conversion des 1,4-alkynediols en pyrroles, qui sont des composés organiques aromatiques hétérocycliques . Les pyrroles sont importants dans les produits pharmaceutiques et les produits agrochimiques.
Catalyseur pour les réactions d'oxydation et de transposition
Il est également utilisé comme catalyseur pour l'oxydation des alcools primaires en esters méthyliques et pour la transposition des oximes en amides . Ces réactions sont précieuses dans la synthèse de divers composés organiques.
Safety and Hazards
According to the safety data sheet, Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle it with appropriate safety measures .
Mécanisme D'action
Target of Action
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is a coordination compound that primarily targets organic synthesis reactions . It is commonly used as a catalyst in these reactions, which include hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols .
Mode of Action
This compound interacts with its targets by facilitating the breaking and forming of chemical bonds. As a catalyst, it speeds up the reaction rate without being consumed in the process . The exact mechanism of interaction can vary depending on the specific reaction, but generally involves the compound acting as a medium for electron transfer, enabling the rearrangement of molecular structures .
Biochemical Pathways
The affected pathways primarily involve the transformation of organic compounds. For instance, in the hydrogenation of ring-opening metathesis polymers such as norbornene and other cyclic olefin ROMP polymers, the compound aids in the addition of hydrogen to the molecules . This can lead to the creation of new materials with different properties, such as plastics, resins, and optical materials .
Pharmacokinetics
It’s important to note that the compound’s effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific reaction it is catalyzing. In general, its use can lead to the formation of new compounds with altered properties . For example, in the hydrogenation of conjugated diene copolymers like acrylonitrile-butadiene rubber (NBR), the compound can help produce materials with improved durability and resistance .
Propriétés
IUPAC Name |
chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.CH2O.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;1H2;1H;;/q;;;;;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCHTJOKPQTFJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[RuH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H48ClOP3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16971-33-8 | |
| Record name | Carbonylchlorohydrotris(triphenylphosphine)ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the main catalytic applications of Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)?
A1: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is a versatile catalyst used in various organic reactions. Some of its prominent applications include:
- Hydrogenation: It effectively catalyzes the hydrogenation of both terminal and internal olefins. For instance, it facilitates the hydrogenation of poly(1,3-cyclohexadienes) to polycyclohexane, demonstrating its utility in polymer modification. []
- α-Alkylation of Ketones: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) can catalyze the alkylation of ketones at the alpha position using primary alcohols, offering a valuable approach for synthesizing complex ketones. []
Q2: How does Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) interact with olefins in hydrogen/deuterium exchange reactions?
A2: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) mediates hydrogen/deuterium exchange between olefins and deuterium oxide (D2O) through a two-step mechanism: []
- Reversible Olefin Insertion: The olefin then inserts into the Ru-D bond, enabling the exchange of protons on the olefinic carbons and alkyl chains with deuterium from the solvent. This reversible insertion allows for the deuteration of various olefins, including styrene, stilbene, and cyclooctene. []
Q3: What is the molecular formula, weight, and solubility of Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)?
A3:
- Molecular Formula: C55H46ClOP3Ru []
- Molecular Weight: 954.23 g/mol []
- Solubility: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) exhibits limited solubility in most common solvents. It is sparingly soluble in benzene and acetone (approximately 0.4 g per 100 g), slightly soluble in chloroform, and very insoluble in water, ethanol, and DMSO. []
Q4: Does Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) interact with biomolecules?
A4: Yes, research indicates that Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) can interact with purine nucleobases. It forms complexes with purine, adenine, cytosine, and cytidine, suggesting potential interactions with DNA or RNA. [] Further investigation is needed to elucidate the implications of these interactions fully.
Q5: Are there any known stability concerns regarding Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)?
A5: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) is thermally sensitive, with decomposition commencing slightly above its melting point (204–206°C). [] Additionally, as with many phosphine-containing metal complexes, it may be air-sensitive and prone to slow decomposition upon exposure to air. Storage under an inert atmosphere in a refrigerator is recommended to maintain its integrity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)







